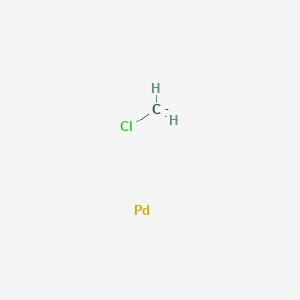![molecular formula C13H23NO2Si B12557330 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile CAS No. 144381-14-6](/img/structure/B12557330.png)
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[34]octane-2-carbonitrile is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The spiro structure provides unique steric and electronic properties, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-3-(trimethylsilyloxy)butadiene: Known for its use in Diels-Alder reactions and as a reagent in organic synthesis.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Employed in Mannich-Michael reactions and the synthesis of pyridones and pyranones.
Uniqueness
1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
144381-14-6 |
|---|---|
Formule moléculaire |
C13H23NO2Si |
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
3-methoxy-3-trimethylsilyloxyspiro[3.4]octane-2-carbonitrile |
InChI |
InChI=1S/C13H23NO2Si/c1-15-13(16-17(2,3)4)11(10-14)9-12(13)7-5-6-8-12/h11H,5-9H2,1-4H3 |
Clé InChI |
OPGYCWAJZHKZPB-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(CC12CCCC2)C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)

![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)



